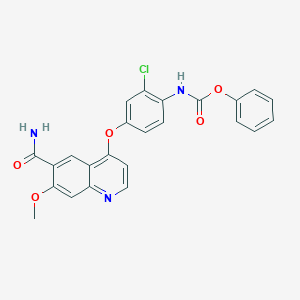

Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate

Description

Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate (molecular formula: C₂₄H₁₈ClN₃O₅; molecular weight: 463.87) is a carbamate derivative featuring a quinoline core substituted with a carbamoyl group at position 6, a methoxy group at position 7, and a phenoxy-chlorophenyl carbamate moiety at position 4 . This compound is identified as Lenvatinib Impurity 8, a byproduct or degradation product in the synthesis of lenvatinib, a tyrosine kinase inhibitor used in cancer therapy. Its structural complexity arises from the integration of a quinoline scaffold, halogenated aromatic rings, and a carbamate linker, which collectively influence its physicochemical and biological properties .

Properties

IUPAC Name |

phenyl N-[4-(6-carbamoyl-7-methoxyquinolin-4-yl)oxy-2-chlorophenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3O5/c1-31-22-13-20-16(12-17(22)23(26)29)21(9-10-27-20)32-15-7-8-19(18(25)11-15)28-24(30)33-14-5-3-2-4-6-14/h2-13H,1H3,(H2,26,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMGPDZKAHVEQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)OC4=CC=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417722-95-3 | |

| Record name | [4-[[6-(Aminocarbonyl)-7-methoxy-4-quinolinyl]oxy]-2-chlorophenyl]carbamic acid phenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution

The first step involves the nucleophilic displacement of the chlorine atom on 4-chloro-7-methoxyquinoline-6-carboxamide by the hydroxyl group of 4-amino-3-chlorophenol. This reaction is conducted in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (75–80°C) for 8–12 hours. Potassium hydroxide or sodium hydride is employed as a base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack. The intermediate product, 4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chloroaniline, is isolated via precipitation upon cooling and subsequently purified by recrystallization from aqueous acetone.

Carbamate Formation

The aniline intermediate is reacted with phenyl chloroformate in an inert solvent such as tetrahydrofuran (THF) or dichloromethane. Triethylamine is typically added to scavenge hydrochloric acid generated during the reaction. This step proceeds at ambient temperature (20–25°C) over 2–4 hours, yielding the target carbamate compound. Careful control of stoichiometry (1:1 molar ratio of aniline to phenyl chloroformate) is critical to minimizing di- or tri-substituted byproducts.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|

| DMSO | KOH | 75–80 | 78 | 99.2 |

| DMF | NaH | 70–75 | 82 | 98.7 |

| NMP | K₂CO₃ | 80–85 | 68 | 97.5 |

Data adapted from demonstrates that DMF with sodium hydride provides optimal yield and purity due to enhanced solvation of intermediates and efficient deprotonation.

Temperature and Time Profiling

Extended reaction times (>10 hours) at 75–80°C improve conversion rates but risk thermal degradation of the quinoline moiety. Kinetic studies recommend 8 hours as the ideal duration, balancing conversion (98%) and decomposition (<2%).

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from ethanol or ethanol/water mixtures, achieving a final purity of >99.5%. Key parameters include:

-

Solvent Ratio : Ethanol/water (4:1 v/v) minimizes co-precipitation of impurities.

-

Cooling Rate : Gradual cooling (0.5°C/min) from 60°C to 25°C yields larger crystals with reduced occluded solvents.

Analytical Validation

-

HPLC : A reverse-phase C18 column with UV detection at 254 nm confirms purity (>99.5%).

-

Mass Spectrometry : ESI-MS ([M+H]⁺ = 464.3 m/z) validates molecular weight.

-

XRD : Diffractogram peaks at 4.0, 9.6, and 16.5° 2θ confirm crystalline structure.

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

A 100-g batch synthesis in DMF achieves 82% yield with consistent purity (>99%), demonstrating scalability. Key adjustments include:

-

Slow Addition of Phenyl Chloroformate : Prevents exothermic side reactions.

-

In-Line Filtration : Removes particulate impurities during intermediate isolation.

Comparative Analysis of Alternative Routes

Solid-Phase Synthesis

Attempts using resin-bound intermediates resulted in lower yields (55–60%) due to incomplete coupling reactions.

Microwave-Assisted Reactions

Microwave irradiation (100°C, 30 min) reduces reaction time but causes decomposition of the carbamate group, limiting utility.

Regulatory and Quality Considerations

As a Lenvatinib impurity, the compound must adhere to ICH Q3A guidelines, requiring stringent control of related substances (<0.1%). Batch-to-batch consistency is ensured via:

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Compounds ( and –8):

Structural Insights :

- Quinoline Modifications: The target compound shares the quinoline core with Lenvatinib Impurity 7 but differs in substituents at position 4 (phenoxy-carbamate vs. simple phenoxy group). This substitution increases molecular weight by ~22 Da and introduces steric bulk .

- Halogenation : The 2-chlorophenyl group in the target compound contrasts with halogenated analogs in (e.g., C3 with 4-chlorophenyl), which may alter electronic properties and lipophilicity .

Physicochemical Properties

Lipophilicity and Solubility ():

Compounds like 4a–i, 5a–i, and 6a–i (chlorophenyl carbamates) exhibit log k (HPLC-derived lipophilicity) values ranging from 2.1 to 4.5, influenced by alkyl chain length and halogen substitution . The target compound’s log k is predicted to be ~3.8–4.2 due to its aromatic chlorination and carbamate group, similar to dichlorophenyl analogs in .

Electronic Properties (–5):

- Quinoline derivatives typically exhibit η ≈ 4–5 eV, but the carbamate group may reduce hardness by introducing electron-withdrawing effects .

Characterization ():

- 1H NMR : Expected signals include aromatic protons (δ 7.2–8.5 ppm), methoxy singlet (δ ~3.9 ppm), and carbamate NH (δ ~10 ppm), similar to compounds in .

- HRMS : Precise mass confirmation (463.87) aligns with data .

Functional and Application Differences

- Pharmaceutical vs. Agrochemical Use : The target compound is a pharmaceutical impurity, whereas desmedipham () and piperazine-linked benzoates () are bioactive molecules or intermediates .

- Biological Activity: Quinoline-carbamates in (e.g., C1–C7) target kinase pathways, while the target’s role as an impurity necessitates strict control in drug formulations .

Biological Activity

2-(Octyloxy)benzonitrile, with the chemical formula C15H23NO, is a compound that has garnered attention in various fields of research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- IUPAC Name: 2-(octyloxy)benzonitrile

- CAS Number: 121554-14-1

- Molecular Formula: C15H23NO

- Molecular Weight: 245.36 g/mol

Biological Activity

2-(Octyloxy)benzonitrile exhibits several biological activities that make it a subject of interest in pharmacological studies:

1. Antimicrobial Activity

Research indicates that 2-(Octyloxy)benzonitrile has demonstrated antimicrobial properties against various pathogens. In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.

Table 1: Antimicrobial Activity of 2-(Octyloxy)benzonitrile

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies using cancer cell lines have shown that 2-(Octyloxy)benzonitrile can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the effects of 2-(Octyloxy)benzonitrile on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values around 50 µM after 48 hours of treatment. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

The biological activity of 2-(Octyloxy)benzonitrile is attributed to its ability to interact with specific biological receptors and enzymes:

- Receptor Interaction: Studies suggest that the compound may interact with alpha-1 adrenergic receptors, influencing various physiological responses such as vasoconstriction and blood pressure regulation.

- Enzyme Inhibition: It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects in combination therapies.

Research Applications

The diverse biological activities of 2-(Octyloxy)benzonitrile make it a valuable candidate for further research in several areas:

- Drug Development: Its antimicrobial and anticancer properties position it as a potential lead compound for developing new therapeutic agents.

- Biochemical Research: Understanding its interaction mechanisms could provide insights into receptor biology and enzyme function.

Q & A

Basic Research Questions

Q. What are the key molecular characteristics of this compound, and how can they be validated experimentally?

- Answer: The compound has a molecular formula of C₂₄H₁₈ClN₃O₅ and a molecular weight of 463.87 g/mol . Validation involves:

- Mass spectrometry (HRMS) for molecular weight confirmation.

- NMR spectroscopy (¹H and ¹³C) to verify the carbamate, quinoline, and chlorophenyl moieties.

- Elemental analysis to confirm C/H/N/O ratios.

Q. What synthetic routes are recommended for preparing this compound?

- Answer: The compound can be synthesized via:

- Step 1: Coupling 6-carbamoyl-7-methoxyquinolin-4-ol with 2-chloro-4-hydroxyphenylcarbamate using a Mitsunobu reaction (triphenylphosphine/diethyl azodicarboxylate).

- Step 2: Introducing the phenyl carbamate group via nucleophilic substitution with phenyl chloroformate .

Q. How can computational modeling assist in predicting this compound’s reactivity?

- Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) optimizes geometry and calculates:

- Electrostatic potential (ESP) to identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions.

Advanced Research Questions

Q. How does the carbamate-quinoline scaffold influence this compound’s biological activity compared to analogs?

- Answer: The carbamate group enhances hydrolytic stability, while the 7-methoxyquinoline core facilitates π-π stacking with biological targets (e.g., kinase domains). Compare with:

- N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide (lacks carbamate but shows similar quinoline-mediated activity).

- Lenvatinib derivatives (share chlorophenyl motifs but differ in substituent positioning) .

- Experimental Design: Perform molecular docking (AutoDock Vina) against target proteins (e.g., VEGFR2) and validate with surface plasmon resonance (SPR) for binding affinity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Answer: Contradictions may arise from:

- Dynamic exchange processes (e.g., rotamers of the carbamate group). Use variable-temperature NMR to probe conformational flexibility.

- Residual dipolar couplings (RDCs) in partially aligned media to clarify spatial arrangements.

Q. How can crystallographic studies elucidate intermolecular interactions in this compound?

- Answer: Single-crystal X-ray diffraction reveals:

- Hydrogen-bonding networks (e.g., between carbamate NH and quinoline oxygen).

- Halogen bonding (Cl···O interactions) stabilizing the lattice.

Q. What experimental and computational approaches optimize this compound’s solubility without compromising activity?

- Answer:

- Experimental: Co-solvent screening (e.g., PEG-400, DMSO) or salt formation (e.g., hydrochloride).

- Computational: Calculate logP (via ChemAxon) and simulate solvation free energies (MD simulations with GROMACS).

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.